N-(4-bromo-3-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a triazolopyrimidine ring, and an azetidine ring with a carboxamide group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the triazole and pyrimidine rings, as well as the bromine atom, would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions. For example, triazole-containing compounds can participate in a variety of reactions due to the presence of the nitrogen atoms in the triazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom, for example, would likely make the compound relatively heavy and could influence its reactivity .Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including triazolopyrimidines and related structures, are of significant interest in medicinal chemistry due to their diverse biological activities. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the potential of such compounds in drug development and therapeutic applications (Rahmouni et al., 2016). Similarly, the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents indicates the versatility of heterocyclic frameworks for targeting various diseases (Medwid et al., 1990).
Antimicrobial Activity
The synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives underscore the potential of heterocyclic compounds in combating microbial infections. These compounds have shown promising results against various bacteria and fungi, suggesting their utility in developing new antimicrobials (Abunada et al., 2008).
Structural and Synthetic Utility
The rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction illustrates the synthetic utility of such transformations in organic synthesis. These reactions enable the creation of novel heterocyclic structures with potential applications in drug design and other areas of chemical research (Lashmanova et al., 2019).
Supramolecular Chemistry
The dihydropyrimidine-2,4-(1H,3H)-dione functionality has been explored as a module for novel crown-containing hydrogen-bonded supramolecular assemblies. This research demonstrates the potential of heterocyclic compounds in the development of advanced materials through supramolecular chemistry (Fonari et al., 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN7O/c1-3-25-16-14(22-23-25)15(19-9-20-16)24-7-11(8-24)17(26)21-12-4-5-13(18)10(2)6-12/h4-6,9,11H,3,7-8H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJCUIZRKDKQMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC(=C(C=C4)Br)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.